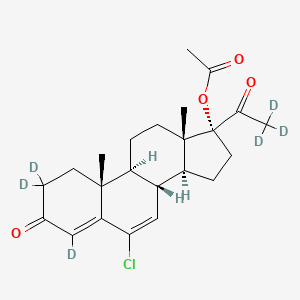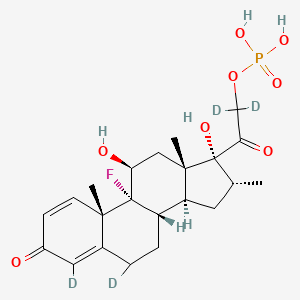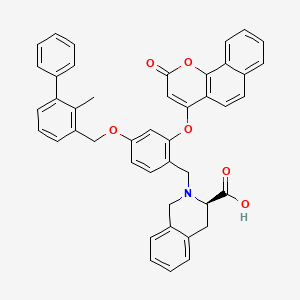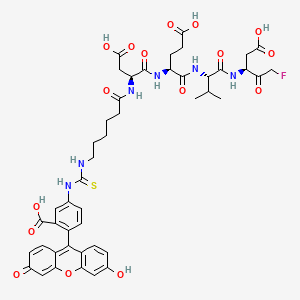
Dazostinag disodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is designed to activate the innate immune system and mobilize adaptive immunity, showing potential immunoactivating and antineoplastic activities . This compound is primarily being investigated for its potential in cancer treatment.
Métodos De Preparación
The preparation of Dazostinag disodium involves a series of synthetic routes and reaction conditions. The compound is synthesized through a multi-step process that includes the formation of key intermediates and their subsequent reactions under controlled conditions. The industrial production methods typically involve the use of high-purity reagents and solvents, along with precise temperature and pressure control to ensure the desired yield and purity of the final product .
Análisis De Reacciones Químicas
Dazostinag disodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific catalysts and reaction conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Dazostinag disodium has a wide range of scientific research applications, including:
Chemistry: It is used as a STING agonist in various chemical studies to understand its reactivity and interaction with other compounds.
Biology: It is used to study the activation of the innate immune system and its effects on cellular processes.
Medicine: It is being investigated for its potential in cancer treatment, particularly in combination with other therapies like radiation and checkpoint inhibitors
Industry: It is used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Mecanismo De Acción
Dazostinag disodium acts as a systemic STING agonist, leading to the production of type I interferons and proinflammatory cytokines. These cytokines activate dendritic cells, macrophages, and natural killer cells, which in turn mobilize adaptive immune cells against tumor cells. The compound’s mechanism of action involves the activation of the STING pathway, which plays a crucial role in the innate immune response .
Comparación Con Compuestos Similares
Dazostinag disodium is unique in its ability to activate the STING pathway and mobilize both the innate and adaptive immune systems. Similar compounds include:
MSA-2: A potent and orally available non-nucleotide STING agonist.
Antitumor agent-114: A potent STING agonist that activates immune responses and diminishes tumor size in mouse models.
diABZI STING agonist-1: A selective STING receptor agonist with significant immunomodulatory effects
These compounds share similar mechanisms of action but differ in their chemical structures, routes of administration, and specific applications in research and therapy.
Propiedades
Número CAS |
2553413-93-5 |
|---|---|
Fórmula molecular |
C21H20F2N8Na2O10P2S2 |
Peso molecular |
754.5 g/mol |
Nombre IUPAC |
disodium;7-[(1R,6R,8R,9R,10R,15R,17R,18R)-8-(6-aminopurin-9-yl)-9-fluoro-18-hydroxy-12-oxido-3-oxo-12-sulfanylidene-3-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-5-fluoro-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H22F2N8O10P2S2.2Na/c22-7-1-30(17-10(7)19(33)28-5-26-17)21-15-13(32)8(38-21)2-36-42(34,44)40-14-9(3-37-43(35,45)41-15)39-20(11(14)23)31-6-29-12-16(24)25-4-27-18(12)31;;/h1,4-6,8-9,11,13-15,20-21,32H,2-3H2,(H,34,44)(H,35,45)(H2,24,25,27)(H,26,28,33);;/q;2*+1/p-2/t8-,9-,11-,13-,14-,15-,20-,21-,42?,43?;;/m1../s1 |
Clave InChI |
DSMDURFDSXGNPW-RLKXMDTLSA-L |
SMILES isomérico |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C4=C3N=CNC4=O)F)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)F)OP(=S)(O1)[O-])[S-])O.[Na+].[Na+] |
SMILES canónico |
C1C2C(C(C(O2)N3C=C(C4=C3N=CNC4=O)F)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)F)OP(=S)(O1)[O-])[S-])O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(1R,5R,6S,13S,21R)-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B12399264.png)






